
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring fused with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Reaction Conditions:
Temperature: 0-5°C initially, then room temperature
Solvent: Dichloromethane or another suitable organic solvent
Base: Triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Alkylation at the 2-Position
The triazine ring undergoes N-alkylation at the 2-position under silylation conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkyl halides (R-X) | Bis(trimethylsilyl)acetamide (BSA), DMF, 50°C | 2-Alkyl-substituted derivatives | 60–85% |
For example, reaction with naphthalen-1-ylmethyl bromide produces 2-(naphthalen-1-ylmethyl)-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a potent DAAO inhibitor .
Substitution Reactions
The 6-position bromo group (if present) can be replaced via nucleophilic substitution :
Subsequent hydrogenolysis removes the benzyl group:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂, Pd/C | Ethanol, rt, 12 h | 6-Hydroxy derivatives | >90% |
Keto Group Reactivity
The keto group at position 3 participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., with hydrazines):
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Hydrazine Reaction : Forms triazolo-fused derivatives under acidic conditions .
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Reduction : LiAlH₄ reduces the keto group to an alcohol, though this is less common due to competing ring reactivity.
Stability Under Oxidative Conditions
Attempted oxidation using TEMPO/blue LED light in acetone did not yield products, indicating resistance to radical-mediated oxidation under these conditions .
Pharmacological Activity Modulation
While not a direct chemical reaction, structural modifications significantly impact biological activity:
-
Phenethyl vs. Naphthylmethyl Substitutents :
Thermal and pH Stability
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Thermal Analysis : Differential scanning calorimetry (DSC) shows stability up to 200°C, with decomposition above 220°C.
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in alkaline media (pH >8).
This reactivity profile underscores the compound’s versatility in synthetic chemistry and drug development, particularly for designing enzyme inhibitors with optimized pharmacokinetic properties.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Reaction Types:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Produces amines or alcohols.
- Substitution: Facilitates halogenation or other electrophilic/nucleophilic substitutions.
Biology
The compound is being investigated for its potential as an enzyme inhibitor and receptor ligand . Its ability to interact with biological macromolecules allows it to modulate enzyme activity and receptor functions.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can effectively inhibit specific enzymes associated with cancer cell proliferation. For instance, studies on its analogs have demonstrated significant suppression of viability in cancer cell lines such as MDA-MB-231 and HCC1806 .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties , particularly in:
- Antimicrobial Activities: Exhibiting efficacy against various bacterial strains.
- Anticancer Properties: Showing promise in inhibiting tumor growth through targeted actions on cancer cells.
Case Study: Anticancer Activity
A study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways . This suggests its potential as a lead compound in developing new anticancer drugs.
Industry
The compound finds applications in the development of advanced materials , including polymers and coatings. Its unique properties enhance the performance characteristics of these materials.
Uniqueness
The specific substitution pattern of this compound enhances its lipophilicity and interaction with biological membranes compared to similar compounds.
Mechanism of Action
The mechanism by which 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another triazine derivative with different substitution patterns.
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dithione: A sulfur analog with distinct chemical properties.
Uniqueness
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Biological Activity
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as 2-(2-oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione, is a compound belonging to the class of triazine derivatives. Its unique structural characteristics contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C11H9N3O3, with a molecular weight of 231.21 g/mol. The compound features a triazine ring substituted with a phenethyl group and a keto functional group. This structural configuration enhances its chemical reactivity and potential interactions with biological systems .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its inhibitory effects on various enzymes and pathways:
- Inhibition of D-Amino Acid Oxidase (DAAO) : Research indicates that derivatives of this compound exhibit significant inhibitory activity against DAAO, an enzyme involved in neurotransmitter metabolism. The inhibition of DAAO has implications for treating neuropsychiatric disorders such as schizophrenia. Compounds related to this structure have shown IC50 values in the low nanomolar range against DAAO .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. For instance, triazine derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the biological applications and effectiveness of this compound:
- Neuropsychiatric Disorders : A study evaluated the effects of DAAO inhibitors derived from this compound on neurotransmitter levels in animal models. The results indicated that these inhibitors could significantly alter neurotransmitter dynamics and may offer therapeutic benefits for conditions like schizophrenia.
- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogenic bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest potential applications in developing new antimicrobial agents .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Structure | DAAO inhibitor |
6-Acyl-1,2,4-triazine-3,5-dione | Structure | Herbicidal activity |
6-Methyl-1,2,4-triazine-3,5-dione | Structure | Antimicrobial properties |
Uniqueness : The phenethyl substitution in this compound enhances its interaction with biological targets compared to other triazines lacking such substituents .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione?
Basic Synthesis Methodology
The compound is typically synthesized via alkylation of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with 2-phenylethyl halides under basic conditions. Potassium carbonate in dry dimethylformamide (DMF) or acetonitrile facilitates the nucleophilic substitution, yielding the N-alkylated product. Alternative routes include decarboxylation of 6-carboxy-triazine precursors or oxidation of thioether derivatives .
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Advanced Methodological Considerations
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
- Temperature Control : Moderate heating (60–80°C) prevents side reactions like over-alkylation.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials .
Q. What analytical techniques are essential for characterizing this compound?
Basic Characterization Workflow
- Spectroscopy :
- NMR : 1H and 13C NMR confirm alkylation at the N2 position (e.g., δ 4.2–4.5 ppm for –CH2– groups).
- IR : C=O stretching vibrations at ~1700–1750 cm−1 verify the triazinedione core.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C11H11N3O2).
- Melting Point : Sharp melting points (e.g., 165–170°C) indicate purity .
Q. How can structural ambiguities in substituted triazinediones be resolved?
Advanced Structural Elucidation
- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., alkylation at N2 vs. N4).
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and electronic properties.
- 2D NMR : COSY and NOESY correlations differentiate between isomeric products .
Q. What biological activities have been reported for this compound derivatives?
Basic Pharmacological Profile
Triazinediones exhibit:
- Antiparasitic Activity : Coccidiostat effects in veterinary applications.
- Antimicrobial Properties : Inhibition of bacterial/fungal growth via interference with nucleotide biosynthesis.
- Neuroprotective Effects : Modulation of benzodiazepine receptors in preclinical models .
Q. How can researchers design assays to evaluate the compound’s mechanism of action?
Advanced Bioassay Strategies
- In Vitro Enzyme Inhibition : Screen against dihydroorotate dehydrogenase (DHODH) using spectrophotometric assays.
- Cell-Based Models : Assess cytotoxicity in HeLa or MCF-7 cell lines via MTT assays.
- Molecular Docking : Predict binding affinities to target proteins (e.g., DHODH) using AutoDock Vina .
Q. What are the common reaction pathways of this compound with nucleophiles or electrophiles?
Basic Reaction Mechanisms
The triazinedione core undergoes:
- Electrophilic Addition : Reacts with dienophiles (e.g., 2-pyrazolines) to form spirocyclic adducts.
- Nucleophilic Substitution : Halogenation at C6 with POCl3 or PCl5 yields chlorinated derivatives .
Q. How do substituents on the phenylethyl group influence reactivity and product distribution?
Advanced Mechanistic Insights
- Electron-Donating Groups (e.g., –OCH3): Stabilize intermediates, favoring regioselective alkylation.
- Steric Effects : Bulky substituents (e.g., –CF3) reduce reaction rates but enhance selectivity for N2 over N4.
- Solvent Polarity : Polar solvents stabilize transition states in cycloaddition reactions .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
Data Reconciliation Methodology
- Reproduce Conditions : Verify solvent purity, reagent stoichiometry, and reaction duration.
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., over-alkylated species).
- Biological Variability : Standardize assay protocols (e.g., cell passage number, incubation time) .
Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?
Advanced Stability Studies
Properties
CAS No. |
61959-05-5 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O2/c15-10-8-12-14(11(16)13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
InChI Key |
JGSGTCNDKMIMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
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